

Lansoprazole sodium stability in aqueous solutions

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Compound Focus: Lansoprazole Sodium

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Lansoprazole Stability in Aqueous Solutions

Lansoprazole is notoriously unstable in aqueous environments, with its degradation rate heavily dependent on pH, temperature, and the composition of the solution. The following table summarizes specific stability findings from research:

Formulation / Condition	Stability Duration	Key Findings & Degradation	Citations
Simplified Lansoprazole Suspension (SLS) (3 mg/mL in 8.4% Sodium Bicarbonate) Refrigerated (3-4°C): Up to 7 days Room Temp (20-22°C): Up to 48 hours		• Stability is compromised faster than previously reported (e.g., vs. 14-day stability). • Degradation follows first-order kinetics . • pH change is not the primary cause of degradation.	[1]
Lansoprazole in Various Salt Solutions Varies by solution Stability in different vehicles (from most to least stable): Water ≈ Sodium Chloride > Sodium Bicarbonate > Calcium Carbonate > Citric Acid > Acetate Buffer > Citrate Buffer > Trisodium Citrate > Phosphate Buffer			[2]
General Chemical Instability Half-life: ~30 min (at pH 5) Half-life: ~18 hours (at pH 7)		• Degrades rapidly in acidic conditions. • pH-dependent solubility and stability: more stable in alkaline conditions.	[3] [4]
Forced Degradation Studies N/A		Significantly degrades under acidic and oxidative stress conditions. Stable under thermal, photolytic, and basic stress.	[5]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own stability studies.

Protocol 1: Preparing a Simplified Lansoprazole Suspension (SLS)

This protocol is based on the method used to generate the stability data in [1].

- **Objective:** To prepare a 3 mg/mL lansoprazole suspension in an 8.4% sodium bicarbonate vehicle for stability testing.
- **Materials:**
 - Lansoprazole delayed-release capsules (30 mg)
 - 8.4% w/v Sodium Bicarbonate Solution (USP Grade)
 - Amber-colored plastic oral syringes
 - Magnetic stir plate and stir bar
 - Erlenmeyer flask
 - Micropipettes
- **Procedure:**
 - Empty the contents of ten 30-mg lansoprazole capsules into an Erlenmeyer flask.
 - Add 100 mL of 8.4% sodium bicarbonate solution to the flask.
 - Stir the mixture on a magnetic stir plate for **30 minutes**, ensuring the suspension is **protected from light**.
 - Draw the suspension into 0.6 mL aliquots using amber plastic oral syringes.
 - Store the syringes under the test conditions (e.g., refrigeration at 3-4°C and room temperature at 20-22°C).
 - Sample replicates at predetermined time points (e.g., 0, 8, 24, 48, 72, 168 hours) for analysis.

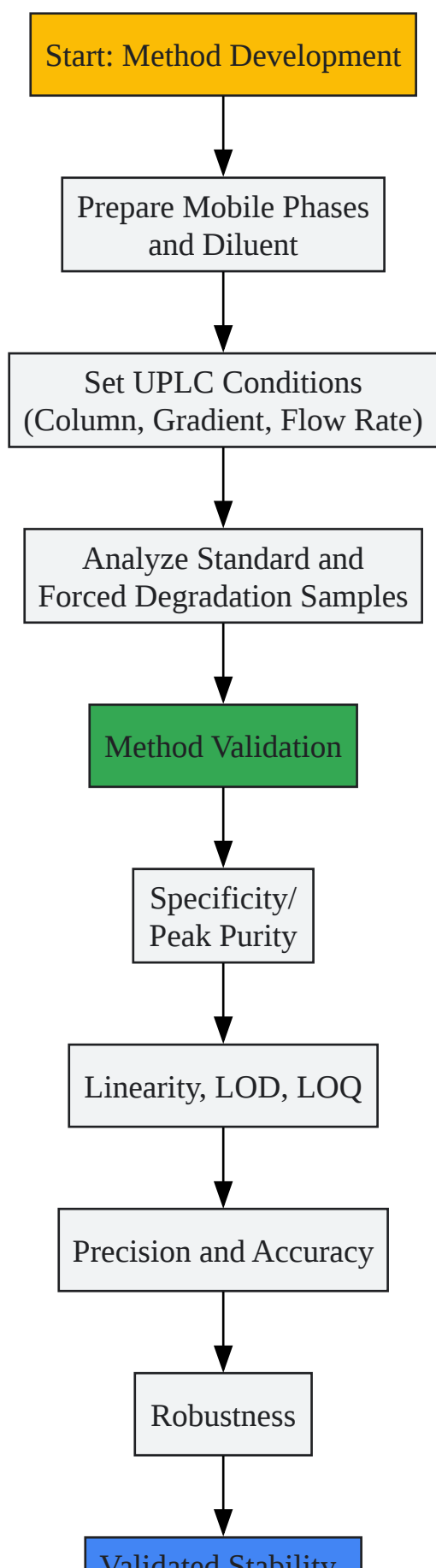
Protocol 2: A Stability-Indicating UPLC Assay Method

This method, adapted from [5], is validated to separate lansoprazole from its degradation products.

- **Objective:** To quantify lansoprazole and detect its related impurities/degradants in bulk drug and formulated samples.
- **Materials & Equipment:**

- **UPLC System:** Waters Acquity UPLC with PDA detector
- **Column:** Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 μ m)
- **Mobile Phase A:** pH 7.0 Phosphate Buffer (20 mM KH_2PO_4 + 8.0 mL Triethylamine, pH adjusted with H_3PO_4) : Methanol (90:10 v/v)
- **Mobile Phase B:** Methanol : Acetonitrile (50:50 v/v)
- **Diluent:** pH 11.0 Borax-EDTA Buffer : Ethanol (80:20 v/v)
- **Chromatographic Conditions:**
 - **Flow Rate:** 0.3 mL/min
 - **Column Temperature:** 40°C
 - **Injection Volume:** 3.0 μ L
 - **Detection Wavelength:** 285 nm
 - **Gradient Program:** | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.01 | 20 | | 2.0 | 30 | | 5.0 | 50 | | 6.0 | 70 | | 8.5 | 70 | | 9.5 | 20 | | 11.0 | 20 |
- **Sample Preparation:**
 - For related substances, prepare a sample concentration of ~400 μ g/mL in diluent.
 - For assay, dilute the above solution to 40 μ g/mL with diluent.
 - Filter through a 0.22 μ m nylon membrane filter before injection.

The workflow for developing and validating this analytical method can be visualized as follows:



Validated Stability
Indicating Method

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Frequently Asked Questions (FAQs)

Q1: Why is lansoprazole so unstable in water, and how can I stabilize it? A1: Lansoprazole is a sulfinyl benzimidazole that is highly susceptible to **acid-catalyzed degradation** [4] [5]. Its half-life can be as short as 30 minutes at pH 5. To stabilize it:

- **Maintain an Alkaline Environment:** Use a basic vehicle like 8.4% sodium bicarbonate (pH > 7) [1] [3].
- **Protect from Light:** Store preparations in amber-colored containers [1].
- **Control Temperature:** Refrigerate suspensions to extend stability [1].
- **Use Stabilizer Combinations:** Research shows that combinations of polymers (e.g., HPMC) and surfactants (e.g., SLS) can effectively stabilize nanosuspensions [6].

Q2: What are the most critical parameters to validate in a stability-indicating method for lansoprazole? A2: As per ICH guidelines, the following are critical [5]:

- **Specificity:** The method must be able to resolve lansoprazole from its degradation products (from forced degradation studies) and any process-related impurities. Peak purity should be confirmed using a PDA detector.
- **Accuracy & Precision:** Demonstrate the method's reliability and reproducibility.
- **Linearity, LOD, and LOQ:** Establish the quantitative range and detection limits.
- **Robustness:** Test the method's resilience to deliberate, small changes in parameters like flow rate (± 0.03 mL/min), column temperature ($\pm 5^\circ\text{C}$), and mobile phase pH (± 0.2).

Q3: The stability data for lansoprazole suspension seems conflicting. What is a safe beyond-use date?

A3: You are correct that historical data has been inconsistent. A rigorous 2013 study using LC-MS/MS analysis suggests a more conservative beyond-use date than earlier reports [1]. For a 3 mg/mL suspension in 8.4% sodium bicarbonate:

- **Do not store at room temperature for longer than 48 hours.**
- **Do not refrigerate for longer than 7 days.** Always confirm these timeframes with your own in-house stability studies.

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